An In-depth Technical Guide to Ethyl 3-ethyl-5-methylbenzoate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Ethyl 3-ethyl-5-methylbenzoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethyl-5-methylbenzoate is a distinct aromatic ester with a unique substitution pattern that lends itself to potential applications in medicinal chemistry and materials science. As a derivative of benzoic acid, it shares a foundational structure with numerous compounds of pharmaceutical and industrial significance. The presence of both an ethyl and a methyl group on the benzene ring, in addition to the ethyl ester functionality, creates a molecule with specific steric and electronic properties that can be exploited in the design of novel compounds. This technical guide provides a comprehensive overview of the chemical structure, predicted physical properties, and a detailed synthetic pathway for Ethyl 3-ethyl-5-methylbenzoate, offering valuable insights for researchers engaged in organic synthesis and drug development.
Chemical Structure and Nomenclature
Ethyl 3-ethyl-5-methylbenzoate is systematically named based on the IUPAC nomenclature. The parent structure is benzoic acid, which is esterified with ethanol to form an ethyl ester. The benzene ring is substituted at the 3- and 5-positions with an ethyl and a methyl group, respectively.
Molecular Formula: C₁₂H₁₆O₂
Canonical SMILES: CCC1=CC(C(=O)OCC)=CC(C)=C1
InChI Key: (Predicted) A unique InChI key would be generated upon its synthesis and characterization.
The structural arrangement of the substituents on the benzene ring is crucial in determining the molecule's overall shape, polarity, and reactivity. The meta-substitution pattern of the alkyl groups influences the electronic distribution within the aromatic system and the steric hindrance around the ester group.
Caption: Chemical structure of Ethyl 3-ethyl-5-methylbenzoate.
Predicted Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 192.26 g/mol | Calculated from the molecular formula C₁₂H₁₆O₂. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar alkyl benzoates.[4] |
| Boiling Point | ~230-250 °C | Extrapolated from the boiling points of ethyl benzoate (212 °C) and other substituted ethyl benzoates.[3][4] |
| Density | ~1.0 g/mL | Similar to other alkyl benzoates. For example, the density of ethyl 3-methylbenzoate is approximately 1.03 g/mL.[2] |
| Refractive Index | ~1.50 - 1.51 | Based on the refractive indices of similar compounds like ethyl 2-methylbenzoate (1.50700 to 1.50900 @ 20.00 °C).[3] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | Typical for esters of this molecular weight. |
Predicted Spectroscopic Data
Spectroscopic data is essential for the characterization and identification of the compound. The following are predicted key features in its NMR and mass spectra.
¹H NMR Spectroscopy (Predicted)
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Ethyl Ester Group: A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ) is expected around δ 1.2-1.4 ppm, and a quartet for the methylene protons (-O-CH₂ -CH₃) around δ 4.2-4.4 ppm.
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Aromatic Protons: Three signals are anticipated in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The substitution pattern will influence their precise chemical shifts.
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Ethyl Group on the Ring: A triplet for the methyl protons (-CH₂-CH₃ ) around δ 1.2-1.3 ppm and a quartet for the methylene protons (-CH₂ -CH₃) around δ 2.6-2.8 ppm.
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Methyl Group on the Ring: A singlet for the methyl protons (-CH₃ ) is expected around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-170 ppm.[5]
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Aromatic Carbons: Six distinct signals for the aromatic carbons are predicted in the range of δ 125-140 ppm. The carbons attached to the substituents will have characteristic shifts.
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Ethyl Ester Carbons: The methylene carbon (-O-C H₂-CH₃) is expected around δ 60-62 ppm, and the methyl carbon (-O-CH₂-C H₃) around δ 14-15 ppm.[5]
-
Ethyl Group Carbons on the Ring: The methylene carbon (-C H₂-CH₃) is predicted around δ 28-30 ppm, and the methyl carbon (-CH₂-C H₃) around δ 15-17 ppm.
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Methyl Carbon on the Ring: The methyl carbon (-C H₃) is expected to appear around δ 20-22 ppm.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 147, and the loss of an ethyl radical (-C₂H₅, m/z 29) from the ester to give a fragment at m/z 163. Further fragmentation of the aromatic ring and alkyl substituents would also be observed.[6][7]
Synthesis of Ethyl 3-ethyl-5-methylbenzoate
The synthesis of Ethyl 3-ethyl-5-methylbenzoate can be achieved through a two-step process: the synthesis of the precursor carboxylic acid, 3-ethyl-5-methylbenzoic acid, followed by its esterification.
Step 1: Synthesis of 3-ethyl-5-methylbenzoic Acid
A plausible synthetic route to 3-ethyl-5-methylbenzoic acid involves a Friedel-Crafts acylation followed by a reduction and then oxidation.
Caption: Fischer esterification of 3-ethyl-5-methylbenzoic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup:
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In a round-bottom flask, combine 3-ethyl-5-methylbenzoic acid and an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Add a few boiling chips and equip the flask with a reflux condenser.
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-ethyl-5-methylbenzoate.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
-
Potential Applications in Research and Development
While specific applications for Ethyl 3-ethyl-5-methylbenzoate have not yet been established, its structural motifs suggest several areas of potential utility, particularly in drug discovery and materials science.
-
Scaffold for Novel Therapeutics: Benzoate derivatives are common structural components in a wide range of pharmaceuticals. The unique substitution pattern of this molecule could serve as a novel scaffold for the synthesis of new drug candidates. The alkyl groups can be further functionalized to explore structure-activity relationships.
-
Probing Enzyme Active Sites: The specific size and shape of the molecule could make it a useful probe for investigating the active sites of enzymes, particularly those that bind to aromatic compounds.
-
Precursor for Agrochemicals: Many modern agrochemicals are complex organic molecules. Benzoate esters can serve as key intermediates in their synthesis.
-
Fragrance and Flavor Industry: Simple benzoate esters are known for their pleasant aromas and are used in the fragrance and flavor industries. [8][9]The specific scent profile of Ethyl 3-ethyl-5-methylbenzoate would need to be determined, but it could potentially find use in this sector.
-
Polymer and Materials Science: The aromatic ring and ester functionality could allow for its incorporation into polymers or other materials to modify their properties, such as thermal stability or refractive index.
Safety Considerations
As with any chemical compound, appropriate safety precautions should be taken when handling Ethyl 3-ethyl-5-methylbenzoate and its precursors. Based on the safety data for similar compounds, such as ethyl 3-methylbenzoate, it may be irritating to the eyes, respiratory system, and skin. [10]It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Ethyl 3-ethyl-5-methylbenzoate represents a novel chemical entity with potential for a variety of applications. This technical guide has provided a comprehensive overview of its chemical structure, predicted physical and spectroscopic properties, and a detailed, plausible synthetic route. The provided protocols, based on well-established and reliable organic reactions, offer a clear pathway for its synthesis and characterization. For researchers and professionals in drug development and related fields, this information serves as a valuable starting point for exploring the potential of this unique molecule in the creation of new and innovative products.
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